2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the trifluoromethylphenylacetamide moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its benzodiazepine core makes it a candidate for investigating receptor binding and signal transduction pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structural similarity to other benzodiazepines suggests it may have applications in treating anxiety, insomnia, and other neurological disorders.
Industry
In industry, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a common benzodiazepine core but differ in their functional groups and pharmacological profiles.
Uniqueness
What sets 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its trifluoromethylphenylacetamide moiety, which may confer unique pharmacokinetic and pharmacodynamic properties. This structural feature can influence the compound’s binding affinity, metabolic stability, and overall therapeutic potential.
Properties
Molecular Formula |
C24H18F3N3O2 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18F3N3O2/c25-24(26,27)17-10-4-5-11-18(17)29-22(31)15-30-21-13-7-6-12-19(21)28-20(14-23(30)32)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,29,31) |
InChI Key |
PMHVAFXMPTXZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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